molecular formula C13H14N4O2 B1486740 N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-90-2

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B1486740
CAS No.: 1428138-90-2
M. Wt: 258.28 g/mol
InChI Key: VWSGQJLZHSJWKR-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8 or BAL2). This compound demonstrates high affinity and selectivity for the macrodomain 2 of PARP14, effectively inhibiting its catalytic activity . PARP14 is an intracellular "reader" of mono-ADP-ribosylation (MARylation), a post-translational modification involved in signal transduction and stress response. Research utilizing this inhibitor has been pivotal in elucidating PARP14's role in regulating macrophage immune function, particularly by repressing the expression of inflammatory genes and influencing immunometabolism. Studies show that pharmacological inhibition of PARP14 with this compound can shift macrophage polarization towards a pro-inflammatory state and enhance T cell-mediated killing of cancer cells , highlighting its significant research value in the fields of oncology and immuno-oncology for investigating tumor microenvironment dynamics and developing novel immunotherapeutic strategies. Its mechanism of action, by blocking the PARP14-macrodomain 2 interaction with ADP-ribosylated proteins, provides a unique tool for dissecting the complex biological pathways controlled by ADP-ribosylation signaling.

Properties

IUPAC Name

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSGQJLZHSJWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Biological Activity

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS Number: 1428138-90-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂
Molecular Weight258.28 g/mol
CAS Number1428138-90-2

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. This compound has been tested in vitro against various cancer cell lines, demonstrating promising results:

  • Cell Line Studies :
    • The compound showed an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating a potential for inducing apoptosis in cancer cells .
    • In vivo studies on tumor-bearing mice revealed a suppression of tumor growth, suggesting that the compound may inhibit cancer progression effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound was tested against several bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
    • It was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition of biofilm formation observed .

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzimidazole Core :
    • The presence of the benzimidazole moiety is crucial for its biological activity, as it enhances interaction with biological targets.
    • Modifications at various positions on the benzimidazole ring have been shown to improve potency against specific targets such as phosphodiesterase enzymes and nucleoside transporters .

Case Studies

Several case studies have highlighted the effectiveness of N-ethyl derivatives in treating various conditions:

  • Case Study on Cancer Treatment :
    • A study involving a series of benzimidazole derivatives demonstrated that compounds similar to N-ethyl derivative exhibited cytotoxicity against glioblastoma cell lines with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with imidazo-benzimidazole frameworks exhibit anticancer properties. Studies have shown that N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways suggests potential for use in developing new antibiotics, particularly against resistant strains .

3. Enzyme Inhibition
this compound has been studied for its role as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Inhibiting these enzymes can have therapeutic implications for conditions like asthma and cardiovascular diseases .

Case Studies

StudyFindingsReference
Anticancer Activity The compound showed significant cytotoxic effects on various cancer cell lines, promoting apoptosis through mitochondrial pathways.
Antimicrobial Efficacy Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.
PDE Inhibition Demonstrated inhibition of specific PDE isoforms, leading to increased intracellular cyclic nucleotide levels and enhanced cellular responses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Variations in N-Substituents of the Acetamide Moiety

The ethyl group on the acetamide nitrogen is a key structural feature. Substituting this group alters lipophilicity, metabolic stability, and steric effects:

Compound Name N-Substituent Molecular Weight Purity Key Properties/Notes Reference
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Ethyl Not reported N/A Discontinued; potential lab use
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Cyclopropyl 270.29 95% Enhanced rigidity; discontinued
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide Propyl Not reported 95% Increased lipophilicity

Key Observations :

  • The cyclopropyl analog’s rigid structure may improve metabolic stability compared to the flexible ethyl and propyl derivatives .

Core Heterocycle Modifications

Replacing the benzimidazole core with other heterocycles significantly impacts electronic properties and bioactivity:

Compound Name Core Structure Molecular Weight Notes Reference
N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine Not reported Patent-pending; potential enzyme inhibition
3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]-propan-1-ol Chlorophenyl-substituted 325.8 Halogen enhances lipophilicity/binding

Key Observations :

  • The imidazo[1,2-a]pyridine core (vs. benzimidazole) may reduce aromatic stacking interactions due to smaller π-systems .

Physicochemical and Functional Implications

Molecular Weight and Solubility

  • Higher molecular weight analogs (e.g., chlorophenyl derivative, 325.8 g/mol) exhibit reduced solubility, limiting bioavailability .
  • Lower molecular weight derivatives (e.g., cyclopropyl analog, 270.29 g/mol) may display improved membrane permeability .

Hydrogen Bonding and Crystallography

  • The imidazo-benzimidazole core participates in N–H···O hydrogen bonds , influencing crystal packing and stability .
  • SHELX software is widely used for structural determination, highlighting the importance of crystallographic data in validating synthetic outcomes .

Pharmacological Potential

  • Ethyl and cyclopropyl analogs : Discontinued status suggests possible toxicity or insufficient efficacy in early studies .
  • Chlorophenyl derivatives : Enhanced binding to hydrophobic enzyme pockets due to halogen interactions .

Preparation Methods

Cyclization from 2-Aminobenzimidazole and β-Ketoesters

A common approach to the imidazo[1,2-a]benzimidazole scaffold involves the reaction of 2-aminobenzimidazole with β-ketoesters under heating conditions, often in polar aprotic solvents such as dimethylformamide (DMF). This method allows the formation of the fused heterocyclic system by intramolecular cyclization.

  • Reaction Conditions: Heating 2-aminobenzimidazole with β-ketoesters in DMF at reflux.
  • Advantages: Applicable to both liquid and solid β-ketoesters, providing good yields.
  • Yields: Reported yields range from 35% to 87% depending on the β-ketoester used (Table 1).
Code Yield (%)
1a 75
1e 87
1o 35
1p 67

Table 1: Yields of imidazo[1,2-a]benzimidazole derivatives synthesized from various β-ketoesters in DMF solvent.

Alkylation to Introduce the N-ethyl Acetamide Side Chain

The key step in the preparation of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is the regioselective alkylation of the imidazo[1,2-a]benzimidazole core at the nitrogen atom with an appropriate alkylating agent, such as 2-chloro-N-ethylacetamide.

  • Alkylating Agents: Various haloacetamides including 2-chloroacetamide derivatives.
  • Base and Solvent: Potassium carbonate (K₂CO₃) in DMF at 90 °C for 2 hours.
  • Outcome: Selective formation of the N-alkylated product with high yield (~77-81%).
  • Workup: Simple aqueous extraction to isolate the product.

This method avoids the formation of multiple alkylation isomers by using mild reaction conditions and controlling the base strength.

Alternative Synthesis via Pre-alkylated Benzimidazole

An alternative route involves the synthesis of 2-amino-1-(N-ethylbenzyl)benzimidazole followed by cyclization to the imidazo[1,2-a]benzimidazole core. This approach provides the same final product but generally with lower overall yield (~54%).

Reaction Scheme Summary

Step Reagents/Conditions Product Yield (%)
1 2-Aminobenzimidazole + β-ketoester, DMF, reflux Imidazo[1,2-a]benzimidazole core 35-87
2 Core + 2-chloro-N-ethylacetamide, K₂CO₃, DMF, 90 °C, 2h This compound 77-81
Alt. Pre-alkylated benzimidazole + cyclization Target compound ~54

Detailed Research Findings

  • Solvent Effects: DMF was found to be superior to ethanol, acetic acid, or dioxane for the initial cyclization step, providing higher yields and better solubility for solid β-ketoesters.
  • Base Selection: Strong bases like NaH or KOH led to mixtures of alkylation products, while milder bases such as K₂CO₃ provided regioselective alkylation.
  • Temperature and Time: Alkylation at 90 °C for 2 hours was optimal to achieve high yield and selectivity.
  • Structural Confirmation: Nuclear Overhauser Effect (NOE) NMR experiments confirmed the site of alkylation, distinguishing between possible N- and O-alkylated isomers.
  • Parallel Synthesis: The method is amenable to parallel synthesis for library generation due to mild conditions and straightforward workup.

Data Table: Alkylation Conditions and Yields

Alkylating Agent Code Base Solvent Temp (°C) Time (h) Yield (%) Notes
4a (4-methylbenzyl chloride) K₂CO₃ (3 eq) DMF 90 2 81 Single isomer, high purity
4o (N-substituted 2-chloroacetamide) K₂CO₃ (3 eq) DMF 90 2 77 Suitable for N-ethyl acetamide

Q & A

Basic: What synthetic methodologies are recommended for producing N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted benzimidazole precursors with ethyl acetamide derivatives. Key steps include:

  • Amide coupling : Use coupling agents like EDC/HOBt or DCC to facilitate bond formation between the imidazo-benzimidazole core and the ethylacetamide moiety.
  • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to promote ring closure.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.
    Yield optimization strategies:
  • Monitor reaction progress via TLC or HPLC to identify incomplete steps.
  • Use catalytic additives (e.g., DMAP) to enhance reaction efficiency.
  • Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic reagents) to drive reactions to completion .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) identifies proton environments and confirms substituent positions. For example, the ethyl group’s methyl protons appear as a triplet at ~1.2 ppm, while the imidazo-benzimidazole NH resonates at ~10–12 ppm.
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the dihydroimidazole ring’s planarity can be validated via torsion angles.
  • IR Spectroscopy : Detects carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., varying antimicrobial efficacy)?

Methodological Answer:
Discrepancies often arise from differences in experimental design or biological models. To address this:

  • Standardize Assays : Use consistent microbial strains (e.g., ATCC references) and culture conditions (pH, temperature).
  • Dose-Response Analysis : Perform IC50/EC50 calculations across multiple concentrations to account for potency variations.
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects; for example, halogenation at specific positions (e.g., para-chloro) may enhance activity .
  • Control for Solubility : Pre-solubilize the compound in DMSO (<1% v/v) to avoid aggregation artifacts.
  • Validate Targets : Use enzyme inhibition assays (e.g., bacterial topoisomerase II) to confirm mechanistic hypotheses .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on key residues (e.g., catalytic serine in hydrolases) and validate poses with MD simulations.
  • QSAR Modeling : Train models on datasets of benzimidazole analogs to predict bioactivity (e.g., logP, polar surface area).
  • Hydrogen-Bond Analysis : Apply graph-set analysis (as in Etter’s formalism ) to map intermolecular interactions in crystallographic data.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and identify critical van der Waals contacts .

Advanced: How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:
Hydrogen-bonding networks, resolved via crystallography, dictate packing efficiency and physicochemical properties:

  • Stability : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce conformational flexibility, enhancing thermal stability.
  • Solubility : Intermolecular H-bonds with solvents (e.g., DMSO) can improve solubility. Analyze lattice energy (via DFT calculations) to predict dissolution behavior.
  • Polymorphism Screening : Use slurry experiments or temperature-gradient crystallization to identify stable polymorphs with favorable H-bonding motifs .

Advanced: What strategies are recommended for analyzing metabolic stability in vitro, and how can structural modifications improve pharmacokinetics?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2) and intrinsic clearance (CLint).
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism. Modify the ethyl group to a cyclopropyl moiety to enhance metabolic stability .

Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Line Panels : Use NCI-60 or patient-derived xenograft (PDX) cells for broad-spectrum screening.
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.
  • Cell Cycle Analysis : Employ flow cytometry (PI staining) to identify G1/S or G2/M arrest.
  • Comparative Studies : Benchmark against reference compounds (e.g., doxorubicin) and validate selectivity via toxicity assays in non-cancerous cells (e.g., HEK293) .

Advanced: How can researchers address low reproducibility in crystallographic data refinement for this compound?

Methodological Answer:

  • Data Quality : Ensure high-resolution (<1.0 Å) datasets and minimize twinning (check via PLATON).
  • Refinement Protocols : Use SHELXL with iterative cycles of positional/anisotropic displacement parameter (ADP) refinement. Apply restraints for disordered regions.
  • Validation Tools : Cross-check with CCDC/Mercury for geometric outliers and R-factor convergence.
  • Temperature Control : Crystallize at low temperatures (100 K) to reduce thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

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